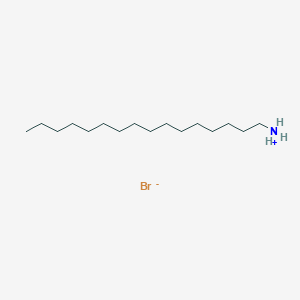

Cetylammonium bromide

Description

Significance of Quaternary Ammonium (B1175870) Compounds in Academic Research

Quaternary ammonium compounds (QACs) represent a well-established class of cationic biocides with a broad spectrum of antimicrobial activity. mdpi.com Their diverse applications as surfactants, antiseptics, and disinfectants have made them fundamental components in numerous research endeavors. mdpi.comfrontiersin.org In academic research, QACs are pivotal in studies related to drug delivery, gene therapy, and the development of antimicrobial materials. dergipark.org.trwiley.com Their ability to form micelles and interact with cell membranes is a key area of investigation. mdpi.comedubirdie.com The structural versatility of QACs allows for the synthesis of various derivatives, including mono-, bis-, multi-, and poly-quaternary ammonium compounds, each with unique properties and potential applications. mdpi.com The ongoing research into QACs continues to uncover new functionalities and expand their utility in fields ranging from materials science to biotechnology. wiley.comrsc.org

Evolution of Cetylammonium Bromide Research Trajectories

The study of this compound dates back to the early 20th century, with initial research focusing on its fundamental properties as a paraffin-chain salt in aqueous solutions. acs.org A significant milestone was the synthesis of CTAB from cetyl bromide and trimethylamine (B31210) in 1946, which was part of a broader investigation into the "germicidal" efficacy of quaternary ammonium salts. acs.org

Over the decades, the research trajectory of CTAB has evolved significantly. Early studies primarily investigated its surfactant properties, such as the critical micelle concentration (CMC) and its behavior at interfaces. acs.orgacs.org The ability of CTAB to form micelles in aqueous solutions became a central theme, leading to its use as a model system for studying self-assembly processes. edubirdie.commedcraveonline.com

In more recent times, the application of CTAB has expanded into nanotechnology. It is widely used as a directing agent and stabilizer in the synthesis of various nanoparticles, including gold and silver nanoparticles, where it plays a crucial role in controlling their size and shape. wikipedia.orgkashanu.ac.irbeilstein-journals.org Furthermore, its role in materials science has grown, with applications in the synthesis of mesoporous materials like MCM-41. wikipedia.org The trajectory of CTAB research demonstrates a clear progression from fundamental physicochemical studies to advanced applications in materials science and nanotechnology.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound is extensive, spanning multiple scientific disciplines. Its primary role as a cationic surfactant makes it a subject of intense study in physical chemistry, particularly in the context of colloid and interface science. acs.orgacs.org Key research areas include the thermodynamics of micellization, the influence of additives on its aggregation behavior, and its interactions with polymers and other surfactants. medcraveonline.comnih.govijcce.ac.ir

In materials science, CTAB is indispensable for the template-assisted synthesis of mesoporous silica (B1680970) nanoparticles and other structured materials. wikipedia.org Its ability to form ordered micellar structures that act as templates allows for the creation of materials with controlled porosity and high surface area.

The field of nanotechnology heavily relies on CTAB for the synthesis of anisotropic metal nanoparticles, such as gold nanorods. beilstein-journals.orgacs.org By selectively binding to specific crystal facets, CTAB directs the growth of nanoparticles, enabling the production of materials with tailored optical and catalytic properties. acs.org

Furthermore, CTAB finds applications in analytical chemistry and biochemistry, for example, in the extraction of DNA from plant tissues. wikipedia.org Its ability to lyse cell membranes and precipitate polysaccharides makes it an effective component in DNA extraction buffers. wikipedia.org

Key Paradigms and Foundational Theories Governing this compound Behavior

The behavior of this compound in solution is governed by several key paradigms and foundational theories of physical chemistry.

Micellization and the Critical Micelle Concentration (CMC): A central concept is the formation of micelles, which are aggregates of surfactant molecules that form above a certain concentration known as the critical micelle concentration (CMC). edubirdie.comscispace.com This self-assembly process is driven by the hydrophobic effect, where the hydrophobic alkyl chains of the CTAB molecules cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. The CMC of CTAB can be determined by various techniques, including surface tension measurements and conductivity measurements. edubirdie.comijcce.ac.ir

Thermodynamics of Micellization: The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m) can be determined experimentally. dergipark.org.trnih.govscilit.com Typically, for ionic surfactants like CTAB, the micellization process is entropically driven at lower temperatures, with a significant contribution from the hydrophobic effect. The enthalpy of micellization is often small and can be endothermic or exothermic depending on the temperature.

Phase Separation and Mass Action Models: The formation of micelles can be described by different theoretical models. The phase separation model treats the micellar phase as a separate phase that appears at the CMC. The mass action model, on the other hand, considers the formation of micelles as a series of equilibrium reactions between monomers and aggregates of different sizes. dergipark.org.tr

Adsorption at Interfaces: As a surfactant, CTAB readily adsorbs at interfaces, such as the air-water interface or solid-liquid interfaces. This adsorption reduces the surface tension of the liquid. The behavior of CTAB at interfaces can be described by adsorption isotherms, such as the Langmuir isotherm, which relates the amount of adsorbed surfactant to its concentration in the bulk solution. researchgate.netscielo.br

Data Tables

Table 1: Physicochemical Properties of this compound (CTAB)

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N,N,N-Trimethylhexadecan-1-aminium bromide | wikipedia.org |

| Abbreviation | CTAB | wikipedia.org |

| Chemical Formula | C₁₉H₄₂BrN | wikipedia.org |

| Molar Mass | 364.45 g/mol | wikipedia.org |

| Appearance | White powder | wikipedia.org |

| Melting Point | 237 to 243 °C (decomposes) | wikipedia.org |

| Critical Micelle Concentration (CMC) in water | Varies with temperature and method, e.g., 2.62×10⁻³ mol dm⁻³ | edubirdie.com |

Table 2: Investigated Thermodynamic Parameters of CTAB Micellization

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| ΔG°m (Gibbs Free Energy of Micellization) | The free energy change associated with the formation of micelles. | A negative value indicates a spontaneous process. | dergipark.org.trnih.gov |

| ΔH°m (Enthalpy of Micellization) | The heat absorbed or released during micelle formation. | Provides insight into the energetic driving forces. | dergipark.org.trscilit.com |

| ΔS°m (Entropy of Micellization) | The change in randomness or disorder during micellization. | Often positive and a major driving force due to the hydrophobic effect. | dergipark.org.trscilit.com |

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (CTAB) | C₁₉H₄₂BrN |

| Gold Nanoparticles | Au |

| Silver Nanoparticles | Ag |

| Mesoporous Silica (MCM-41) | SiO₂ |

| Cetyl bromide | C₁₆H₃₃Br |

| Trimethylamine | (CH₃)₃N |

| Gold Nanorods | Au |

| DNA | Deoxyribonucleic acid |

| Sodium Dodecyl Sulfate (B86663) | C₁₂H₂₅NaO₄S |

| Butanediyl 1,4-bis(dimethyl this compound) | C₄₀H₈₆Br₂N₂ |

| Pentanediyl 1,5-bis(dimethyl this compound) | C₄₁H₈₈Br₂N₂ |

| Hexanediyl 1,6-bis(dimethyl this compound) | C₄₂H₉₀Br₂N₂ |

| Formic Acid | CH₂O₂ |

| Iron | Fe |

| Acetonitrile (B52724) | C₂H₃N |

| Tetrahydrofuran | C₄H₈O |

| Graphene Oxide | Not a specific formula, a functionalized form of graphene |

| Benzalkonium chloride | Not a single compound, a mixture of alkylbenzyldimethylammonium chlorides |

| Didecyl dimethyl ammonium chloride | C₂₂H₄₈ClN |

| Tris HCl | (HOCH₂)₃CNH₃Cl |

| EDTA | C₁₀H₁₆N₂O₈ |

| Sodium Chloride | NaCl |

| Sodium Hydroxide (B78521) | NaOH |

| Ascorbic acid | C₆H₈O₆ |

| Hydrochloric acid | HCl |

| Tetraethyl orthosilicate (B98303) | C₈H₂₀O₄Si |

| Diethyl ether | (C₂H₅)₂O |

| Ethanol (B145695) | C₂H₅OH |

| Ammonium hydroxide | NH₄OH |

| Glacial acetic acid | C₂H₄O₂ |

| Tween-20 | C₅₈H₁₁₄O₂₆ |

| Manganese Sulfate | MnSO₄ |

| n-Hexanol | C₆H₁₄O |

| Isooctane (B107328) | C₈H₁₈ |

| p-Nitrophenyl-n-hexanoate | C₁₂H₁₅NO₄ |

| Chromobacterium Viscosum lipase (B570770) | N/A (Enzyme) |

| Pyrene (B120774) | C₁₆H₁₀ |

| Cetylpyridinium chloride (CPC) | C₂₁H₃₈ClN |

| Rosaniline | C₂₀H₁₉N₃ |

| Periodate | IO₄⁻ |

| Sodium borohydride | NaBH₄ |

| Methyl orange | C₁₄H₁₄N₃NaO₃S |

| 4-Nitrophenol | C₆H₅NO₃ |

| 4-Aminophenol | C₆H₇NO |

| Mercaptopropionic acid | C₃H₆O₂S |

| Iron oxide | Fe₃O₄ |

| Silver nitrate | AgNO₃ |

| Pluronic F-68 | (C₃H₆O·C₂H₄O)x |

| Ninhydrin | C₉H₆O₄ |

| Chromium-glycylleucine complex | Not a specific formula |

| Hydroxymethylcellulose (HPMC) | Not a specific formula, a derivative of cellulose (B213188) |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H36BrN |

|---|---|

Molecular Weight |

322.37 g/mol |

IUPAC Name |

hexadecylazanium;bromide |

InChI |

InChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |

InChI Key |

XQSBLCWFZRTIEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH3+].[Br-] |

Synonyms |

cetyl ammonium bromide cetylammonium bromide |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of Cetylammonium Bromide Derivatives

Established Synthetic Pathways for Cetylammonium Bromide

The most fundamental and widely utilized method for synthesizing Cetyltrimethylammonium Bromide (CTAB) is through a quaternization reaction. This process, a type of nucleophilic substitution, involves the reaction between a tertiary amine and a haloalkane.

The primary pathway involves the reaction of 1-bromohexadecane (also known as cetyl bromide) with trimethylamine (B31210) . researchgate.net This reaction is typically conducted in a suitable solvent, such as methanol (B129727), ethanol (B145695), or acetone (B3395972), to facilitate the interaction between the reactants. acs.orgchemicalbook.com A slight excess of the amine is often used to ensure the complete conversion of the alkyl bromide. acs.org The resulting product, CTAB, precipitates from the reaction mixture or is isolated after solvent evaporation and can be further purified by recrystallization from solvents like ethyl acetate. acs.org

The precursor, 1-bromohexadecane, can be prepared from cetyl alcohol (1-hexadecanol). One common laboratory method involves reacting cetyl alcohol with hydrobromic acid, often using sulfuric acid as a catalyst. chemicalbook.com An alternative route is the reaction of cetyl alcohol with elemental bromine in the presence of a catalyst like red phosphorus. chemicalbook.com

Bromination of Cetyl Alcohol: C₁₆H₃₃OH + HBr → C₁₆H₃₃Br + H₂O

Quaternization: C₁₆H₃₃Br + N(CH₃)₃ → [C₁₆H₃₃N(CH₃)₃]⁺Br⁻

This established pathway provides a reliable and scalable method for producing the foundational CTAB molecule, which serves as a critical starting point for further molecular engineering.

Design and Synthesis of Head Group Modified this compound Analogues

Modification of the hydrophilic head group of this compound allows for the fine-tuning of its physicochemical properties, such as its solubility, aggregation behavior, and interaction with other molecules.

Hydroxyethylated Head Group Derivatives

Introducing hydroxyl (-OH) groups to the quaternary ammonium (B1175870) head imparts greater hydrophilicity and the potential for hydrogen bonding. The synthesis of these analogues typically involves the quaternization of a corresponding amine with an alkyl halide.

Mono-hydroxyethylated Derivative (N-cetyl-N-(2-hydroxyethyl)-N,N-dimethylammonium bromide): This analogue can be synthesized by reacting N,N-dimethylethanolamine with 1-bromohexadecane . scielo.br The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the quaternary ammonium salt. scielo.br

Di-hydroxyethylated Derivative (N-cetyl-N,N-di(2-hydroxyethyl)-N-methylammonium bromide): The synthesis for this derivative involves the direct reaction of N-methyldiethanolamine with 1-bromohexadecane . google.com This reaction can be performed efficiently using a solvent-free method, where the reactants are heated together in an oil bath, reducing environmental impact and simplifying product workup. google.com

Tri-hydroxyethylated Derivative (N-cetyl-N,N,N-tri(2-hydroxyethyl)ammonium bromide): This highly hydroxylated analogue is prepared through the quaternization of hexadecylamine (a primary amine) with three equivalents of 2-chloroethanol in an aqueous sodium hydroxide (B78521) solution at reflux. researchgate.net

| Derivative Name | Amine Precursor | Alkyl Halide Precursor |

| N-cetyl-N-(2-hydroxyethyl)-N,N-dimethylammonium bromide | N,N-dimethylethanolamine | 1-bromohexadecane |

| N-cetyl-N,N-di(2-hydroxyethyl)-N-methylammonium bromide | N-methyldiethanolamine | 1-bromohexadecane |

| N-cetyl-N,N,N-tri(2-hydroxyethyl)ammonium bromide | Hexadecylamine | 2-chloroethanol (3 eq.) |

Methyl-Substituted Analogues

Altering the identity of the short alkyl chains on the nitrogen atom from three methyl groups to other alkyl groups modifies the steric hindrance and hydrophobicity around the cationic center.

A representative example is Cetyldimethylethylammonium bromide (CDAB or EHDAB). The synthesis of this compound follows the same fundamental quaternization principle. It can be prepared by reacting N-cetyl-N,N-dimethylamine with ethyl bromide . In this reaction, the tertiary amine, which possesses the long cetyl chain, serves as the nucleophile, and the short-chain ethyl bromide acts as the electrophile.

Alternatively, the synthesis can be performed by reacting N,N-dimethylethylamine with 1-bromohexadecane . guidechem.com In both variations, the outcome is the formation of a quaternary ammonium salt where one of the methyl groups of CTAB is replaced by an ethyl group.

| Derivative Name | Amine Precursor | Alkyl Halide Precursor |

| Cetyldimethylethylammonium bromide | N-cetyl-N,N-dimethylamine | Ethyl bromide |

| Cetyldimethylethylammonium bromide | N,N-dimethylethylamine | 1-bromohexadecane |

Synthesis of Advanced this compound-Based Surfactant Architectures

Moving beyond simple monomeric surfactants, advanced architectures like gemini (B1671429) and polymeric surfactants have been developed from CTAB building blocks. These structures offer unique self-assembly characteristics and enhanced performance in various applications.

Gemini Surfactant Synthesis and Characterization

Gemini surfactants are composed of two identical monomeric surfactant units (in this case, based on this compound) linked by a spacer chain at the level of the head groups. This structure gives them significantly lower critical micelle concentrations (CMC) and greater surface activity compared to their monomeric counterparts.

The most common synthetic route for alkanediyl-α,ω-bis(dimethyl this compound) surfactants involves the reaction of two equivalents of N-cetyl-N,N-dimethylamine with one equivalent of an α,ω-dihaloalkane (e.g., 1,4-dibromobutane, 1,5-dibromopentane, or 1,6-dibromohexane) in a suitable solvent like acetone or ethanol under reflux. researchgate.nettatvachintan.in

The reaction can be represented as: 2 [C₁₆H₃₃N(CH₃)₂] + Br-(CH₂)ₙ-Br → [ (C₁₆H₃₃)(CH₃)₂N⁺-(CH₂)ₙ-N⁺(CH₃)₂(C₁₆H₃₃) ] 2Br⁻

The length of the alkane spacer (n) can be precisely controlled to tune the properties of the resulting gemini surfactant. researchgate.net The purity and structure of these synthesized gemini surfactants are routinely confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of the protons in the molecule. researchgate.nettatvachintan.in

| Gemini Surfactant Name | Spacer Reactant |

| Butanediyl-1,4-bis(dimethyl this compound) | 1,4-dibromobutane |

| Pentanediyl-1,5-bis(dimethyl this compound) | 1,5-dibromopentane |

| Hexanediyl-1,6-bis(dimethyl this compound) | 1,6-dibromohexane |

Polymeric this compound Constructs

Polymeric surfactants, or "polysurfactants," are macromolecules that have surfactant properties. These can be created by polymerizing monomer units that contain the this compound moiety. These polymerizable surfactants are often referred to as "surfmers."

There are two primary strategies for synthesizing these constructs:

Polymerizable Counterion: A polymerizable group is located in the counterion. An example is the synthesis of cetyltrimethylammonium 2-acrylamido-2-methylpropanesulfonate (CTA-AMPS) . This surfmer is prepared by an ion exchange reaction, starting from CTAB. Cetyltrimethylammonium hydroxide is first generated by passing a methanolic solution of CTAB through an anion-exchange column. This intermediate is then reacted with 2-acrylamido-2-methylpropanesulfonic acid (AMPS) to yield the final surfmer. scilit.com The resulting monomer can then undergo radical polymerization through its acrylamide (B121943) group. guidechem.comscilit.com

Polymerizable Head Group/Tail: A polymerizable functional group is covalently attached to the surfactant structure itself. For instance, a cationic surfmer like methacryloxyethyl-dimethyl cetyl ammonium chloride (DMDCC) can be synthesized. chemicalbook.com This involves the quaternization of a tertiary amine containing a polymerizable group, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) , with an alkyl halide like 1-chlorohexadecane . mdpi.com The resulting monomer has a methacrylate group that can be readily polymerized to form a comb-like polymer with cetylammonium side chains. This polymerization can be carried out using methods like emulsion or micellar polymerization. acs.orgchemicalbook.com

These polymeric architectures combine the properties of polymers and surfactants, leading to materials with unique solution behaviors and applications in stabilization, templating, and material formulation. researchgate.netformosapublisher.org

Purification and Characterization Techniques for Synthesized this compound Compounds

The synthesis of this compound (CTAB) and its derivatives necessitates rigorous purification and characterization to ensure the products meet the required standards of purity and structural integrity for their intended applications. The post-synthesis work-up is critical for removing unreacted starting materials, solvents, and by-products. Subsequently, a suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized compounds.

Purification Methodologies

The primary goal of purification is to isolate the synthesized this compound compound in a highly pure form. The choice of method depends on the physical state of the product (e.g., solid, oil) and the nature of the impurities.

Recrystallization: This is the most common method for purifying solid CTAB and its derivatives. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The selection of an appropriate solvent system, such as ethanol, methanol, or mixtures like acetone-ether, is crucial for efficient purification. The process often involves washing the filtered crystals with a cold solvent to remove any residual impurities. For instance, crude products are frequently washed extensively with solvents like methanol and nanopure water before being dried under a high vacuum. rsc.org

Washing and Extraction: Liquid-liquid extraction or simple washing can be employed to remove soluble impurities. For example, in syntheses involving mesoporous silica (B1680970) nanoparticles where CTAB is used as a template, a common procedure to remove the surfactant involves refluxing the material in a methanolic solution containing hydrochloric acid, followed by extensive washing with water and methanol. rsc.org

Chromatography: While less common for simple salts like CTAB, column chromatography can be utilized for purifying more complex derivatives, especially non-polar or moderately polar compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is tailored to the specific properties of the target compound and impurities.

Characterization Techniques

Once purified, the this compound compounds are subjected to various analytical techniques to confirm their molecular structure and assess their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of CTAB derivatives. ¹H NMR provides detailed information about the chemical environment of protons in the molecule. For this compound and its derivatives, characteristic signals corresponding to the terminal methyl group of the alkyl chain, the repeating methylene (B1212753) units, the methylene group adjacent to the nitrogen atom (α-CH₂), and the protons of the headgroup can be identified and integrated to confirm the structure. acs.orgscielo.brscielo.br

| Compound | Proton Assignment | Chemical Shift (δ/ppm) | Reference |

|---|---|---|---|

| This compound (C0) in CDCl₃ | -CH₃ (terminal) | 0.88 (t) | acs.org |

| -(CH₂)₁₃- | 1.18-1.32 (br, m) | ||

| -CH₂-CH₂-N⁺ | 1.74-1.82 (m) | ||

| -CH₂-N⁺H₃ | 3.02 (t) | ||

| Butanediyl-1,4-bis(dimethyl this compound) (BDAB) in CDCl₃ | Alkyl Chain -CH₃ (terminal, 2x) | 0.88 (t) | scielo.brscielo.br |

| Alkyl Chain -(CH₂)₁₁- (2x) | 1.256-1.351 (br m) | ||

| Alkyl Chain -CH₂-N⁺ (2x) | 3.432-3.453 (m) | ||

| N⁺-CH₃ (4x) | 3.320 (s) | ||

| Spacer -CH₂-N⁺ (2x) | 3.828 (br s) |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of CTAB shows characteristic absorption bands corresponding to the stretching and bending vibrations of C-H bonds in the long alkyl chain. semanticscholar.orgresearchgate.net Modifications to the headgroup or the formation of composites result in the appearance of new, characteristic bands. semanticscholar.orgasianpubs.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 2959-2918 | Asymmetric C-H stretching (CH₂ and CH₃) | semanticscholar.orgresearchgate.net |

| 2889-2847 | Symmetric C-H stretching (CH₂ and CH₃) | |

| 1473-1470 | C-H in-plane bending | researchgate.netasianpubs.org |

| ~3260 | N-H stretching (observed in derivatives/composites) | semanticscholar.org |

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight of the synthesized compounds and confirming their identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly suitable for quaternary ammonium salts as they are pre-ionized. The analysis provides a precise mass-to-charge ratio (m/z) for the cationic part of the molecule, which can be compared with the calculated theoretical value. acs.org For example, the cation of this compound (C₁₆H₃₆N⁺) has a calculated m/z of 242.28, with experimental values found to be in close agreement. acs.org

Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close match between the found and calculated values is a strong indicator of the sample's purity. acs.org

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| This compound (C₁₆H₃₆BrN) | C | 59.61 | 59.66 | acs.org |

| H | 11.26 | 10.65 | ||

| N | 4.34 | 4.16 | ||

| N-Cetyl-N,N-bis(2-hydroxyethyl)ammonium Bromide (C₂₀H₄₄BrNO₂) | C | 58.52 | 58.66 | acs.org |

| H | 10.80 | 11.03 | ||

| N | 3.41 | 3.30 |

The combined application of these purification and characterization techniques ensures that synthesized this compound and its derivatives are of high purity and possess the correct chemical structure, which is fundamental for reliable and reproducible research findings.

Supramolecular Chemistry and Self Assembly Phenomena of Cetylammonium Bromide Systems

Micellization Behavior of Cetylammonium Bromide in Aqueous and Mixed Media

The formation of micelles is a cornerstone of the solution behavior of this compound. This spontaneous process, known as micellization, occurs above a specific concentration and temperature, driven by the hydrophobic effect.

The critical micelle concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. It represents a key parameter for any surfactant system and can be determined by monitoring the change in various physical properties of the solution as a function of surfactant concentration. Techniques such as tensiometry, conductometry, and fluorescence spectroscopy are commonly employed to measure the CMC. nih.govmdpi.com For this compound in pure water at 25°C, the CMC is approximately 0.92 mM. scielo.br

Several factors can influence the CMC of this compound:

Temperature: The CMC of this compound in aqueous solutions exhibits a U-shaped dependence on temperature. It initially decreases with increasing temperature, reaching a minimum around 25-30°C, and then increases with a further rise in temperature. mdpi.comscispace.com

Additives: The presence of electrolytes, such as salts, typically lowers the CMC. scispace.com This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules, which facilitates micelle formation. scispace.comnih.gov Conversely, the addition of organic solvents like ethanol (B145695) tends to increase the CMC because the solvent becomes more favorable for the hydrophobic tails, thus disfavoring aggregation. nih.govresearchgate.net

Purity: The purity of the this compound can also affect its CMC value. nih.gov

Table 1: Critical Micelle Concentration (CMC) of this compound Under Various Conditions

| Solvent | Temperature (°C) | Additives | CMC (mM) | Reference |

|---|---|---|---|---|

| Water | 25 | None | 0.92 | scielo.br |

| Water | 35 | None | 1.007 (conductometry), 1.102 (tensiometry) | scispace.com |

| Ethanol-Water Mixture | Room Temperature | Increasing Ethanol | Increases | nih.gov |

| Water | Room Temperature | 0.005 M MnSO₄ | Decreases | nih.gov |

| Water | 25 | Propyl Gallate | Decreases | nih.gov |

At concentrations just above the CMC, this compound typically forms spherical micelles. scispace.com However, as the concentration increases or upon the addition of certain salts or organic molecules, these spherical micelles can undergo structural transitions. A common transition is from a spherical to a more elongated, rod-like or cylindrical shape. rsc.org

This sphere-to-rod transition is driven by a reduction in the electrostatic repulsion between the head groups, which allows for closer packing of the surfactant molecules. The addition of salts like sodium salicylate (B1505791) (NaSal) is particularly effective in inducing the formation of long, flexible, worm-like micelles even at very dilute surfactant concentrations. nih.gov These worm-like micelles can entangle, leading to a significant increase in the viscosity of the solution, forming viscoelastic solutions or even gels. nih.gov The transition in micellar shape can be studied using techniques such as small-angle neutron scattering (SANS) and rheology. nih.govnih.gov

The aggregation number (N) refers to the average number of surfactant molecules that constitute a single micelle. For spherical this compound micelles in aqueous solution at 30°C, the aggregation number typically ranges from 75 to 120. wikipedia.org The static fluorescence quenching method is a common technique used to determine the aggregation number. mdpi.com

The aggregation number is not a fixed value and can be influenced by factors such as temperature, surfactant concentration, and the presence of additives. For instance, an increase in the concentration of this compound can lead to a growth in the aggregation number, which is often associated with the transition from spherical to rod-like micelles. mdpi.com The size distribution of the micelles can also vary, with systems often exhibiting a range of micellar sizes rather than a single, uniform size.

A study using static fluorescence quenching determined the aggregation number of this compound micelles at the CMC (NCMC) to be 48 at 303 K. mdpi.com

The process of micellization can be described by several thermodynamic parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the driving forces behind micelle formation.

Gibbs Free Energy of Micellization (ΔG°m): The negative value of ΔG°m indicates that micellization is a spontaneous process. nih.gov For this compound, ΔG°m becomes less negative with the addition of ethanol, suggesting that micellization is less favorable in such mixed media. nih.gov

Enthalpy of Micellization (ΔH°m): The enthalpy change can be endothermic or exothermic depending on the temperature. For this compound, ΔH°m is often negative (exothermic) at lower temperatures and becomes less negative or even positive (endothermic) as the temperature increases. mdpi.com This change is related to the disruption of the structured water surrounding the hydrophobic tails.

Entropy of Micellization (ΔS°m): The entropy change is generally positive and is the main driving force for micellization. This positive entropy change primarily arises from the release of ordered water molecules from the hydrocarbon chains of the surfactant into the bulk water, a phenomenon known as the hydrophobic effect.

These thermodynamic parameters can be determined experimentally using techniques like isothermal titration calorimetry (ITC) and by studying the temperature dependence of the CMC. nih.govmdpi.com

The Krafft temperature (Tk) is a critical temperature for ionic surfactants like this compound. It is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration. wikipedia.org Below the Krafft temperature, the surfactant has limited solubility and exists as hydrated crystals in equilibrium with a low concentration of monomers in solution. scispace.comwikipedia.org Above the Krafft temperature, the solubility increases sharply, and micelles can form. scispace.com

For this compound, the Krafft temperature is around 25°C. scispace.com This property is crucial for its application, as it dictates the temperature range in which it can effectively function as a surfactant in aqueous solutions. The phase behavior of this compound systems can be complex, with various liquid crystalline phases, such as nematic and hexagonal phases, forming at higher concentrations. rsc.org

Thermodynamic Parameters of Micellization (Gibbs Free Energy, Enthalpy, Entropy)

Formation and Characterization of this compound Vesicles

Beyond micelles, this compound can also form vesicles, which are spherical bilayer structures enclosing an aqueous core. Vesicles are typically larger than micelles and are of great interest for applications such as drug delivery.

The formation of this compound vesicles often requires specific conditions, such as the presence of a co-surfactant or another amphiphilic molecule. For instance, mixing this compound with an oppositely charged surfactant can lead to the spontaneous formation of vesicles. These structures are stabilized by the electrostatic interactions between the head groups of the two surfactants. The inclusion of surfactants within lipid-based vesicles can also influence their properties, such as size and stability. scispace.com The characterization of these vesicular structures is carried out using techniques like transmission electron microscopy (TEM), dynamic light scattering (DLS), and fluorescence microscopy. acs.orgchemrevlett.com

Spontaneous Vesicle Formation Mechanisms

Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers that enclose an aqueous core. mdpi.com While vesicle formation often requires external energy input or specific additives, certain systems involving this compound can lead to their spontaneous formation.

In catanionic surfactant systems, which are mixtures of cationic and anionic surfactants, unilamellar vesicles can form spontaneously upon the dilution of micellar solutions. mdpi.com A notable example is the mixture of cetyltrimethylammonium bromide (CTAB) and sodium octylsulfonate (SOS). mdpi.com The formation of ion pairs between the cationic head group of CTAB and the anionic head group of SOS results in tight interfacial packing. mdpi.com This tight packing favors the formation of bilayer structures, which then close upon themselves to form vesicles, particularly at low surfactant concentrations. mdpi.com

The mechanism is driven by a delicate balance of electrostatic and hydrophobic interactions. The strong electrostatic attraction between the oppositely charged headgroups neutralizes charge repulsion, allowing the hydrophobic tails to pack more efficiently, a condition that favors the formation of lamellar (bilayer) phases over spherical micelles.

Structural Aspects and Stability of this compound Vesicles

The structure and stability of vesicles formed from this compound are influenced by several factors, including the composition of the system, temperature, and the presence of additives.

In the CTAB/SOS system, as the total surfactant concentration increases, a transition from vesicles to micelles is observed. mdpi.com This occurs because of the significant difference in the critical micelle concentration (cmc) of CTAB and SOS. As the concentration rises, the proportion of SOS in the mixed aggregates increases, which disrupts the tight packing of the CTAB/SOS ion pairs that is crucial for vesicle formation. mdpi.com This leads to an increase in the curvature of the aggregates, favoring the formation of micelles. mdpi.com

The stability of self-assembled surfactant layers, which is related to vesicle stability, is also dependent on the nature of the counterion. nih.gov For instance, cetyltrimethylammonium fluoride (B91410) (CTAF) forms a more stable monolayer in water compared to CTAB. nih.gov This is attributed to a more rapid and complete ion exchange with the surface. nih.gov When a hydrophobic monolayer of CTAB is immersed in pure water, it doesn't simply dissolve but can rearrange into patches of bilayer or hemimicelles. nih.gov

Table 1: Factors Influencing CTAB Vesicle Formation and Stability

| Factor | Influence on Vesicle Formation and Stability |

| Surfactant Concentration | Low concentrations of catanionic mixtures (e.g., CTAB/SOS) favor spontaneous vesicle formation. Increasing concentration can lead to a vesicle-to-micelle transition. mdpi.com |

| Counterion Type | The nature of the counterion affects the stability of the self-assembled layers. CTAF forms more stable layers than CTAB. nih.gov |

| Additives | Additives can modulate the packing of surfactant molecules, influencing the formation and stability of vesicles. mdpi.com |

Microemulsion Formation and Properties with this compound

Microemulsions are thermodynamically stable, isotropic, and optically transparent mixtures of water, oil, and surfactant, often with the addition of a cosurfactant. nih.gov this compound is frequently used as the surfactant component in the formation of these systems.

Water-in-Oil Microemulsion Systems

Water-in-oil (w/o) microemulsions consist of nanometer-sized water droplets dispersed in a continuous oil phase, stabilized by a surfactant/cosurfactant layer at the water-oil interface. nih.gov These systems are valuable as nanoreactors for enzymatic reactions and in various industrial processes. nih.govcapes.gov.br

The formation and properties of w/o microemulsions using this compound have been extensively studied. For example, microemulsions can be formed using CTAB as the surfactant, an alcohol like n-hexanol or 1-butanol (B46404) as the cosurfactant, and an oil phase such as isooctane (B107328) or octane. capes.gov.brrsc.org The extent of the microemulsion domain in the phase diagram is dependent on the nature of the cosurfactant and the surfactant/cosurfactant weight ratio. nih.gov

The microstructure of these microemulsions, including the size of the water droplets, can be influenced by the composition of the aqueous phase. For instance, the presence of metal salts like Y(NO₃)₃ and Cu(NO₃)₂ can be accommodated within the water pools. rsc.org In the case of Cu²⁺ ions in very small droplets (<5 nm), a [CuBr₃]⁻ complex can form, which is destroyed as the droplet size increases. rsc.org

Energetics of Cosurfactant Transfer in Microemulsions

The stability and properties of microemulsions are closely linked to the distribution of the cosurfactant between the bulk oil phase and the surfactant-laden interfacial region. The energetics of the transfer of the cosurfactant from the oil to the interface is a critical parameter. capes.gov.br

The standard Gibbs free energy of transfer (ΔG°t) of the cosurfactant from the oil phase to the interface can be estimated through dilution studies. researchgate.net This thermodynamic parameter provides insight into the spontaneity and favorability of the cosurfactant partitioning to the interface, which is essential for reducing interfacial tension and stabilizing the microemulsion droplets. Studies have shown that the nature of the surfactant headgroup and the molecular structure of the cosurfactant significantly influence these energetics. capes.gov.brresearchgate.net

Table 2: Components of a Typical CTAB Water-in-Oil Microemulsion System

| Component | Example | Role |

| Surfactant | This compound (CTAB) | Stabilizes the water-oil interface by forming a monolayer. nih.govcapes.gov.br |

| Cosurfactant | n-Hexanol, 1-Butanol | Works in conjunction with the surfactant to reduce interfacial tension and increase the flexibility of the interfacial film. nih.govcapes.gov.br |

| Oil Phase | Isooctane, Octane | Continuous phase in which water droplets are dispersed. capes.gov.brrsc.org |

| Aqueous Phase | Water, Buffer Solution | Dispersed phase, forming nanometer-sized droplets. nih.govrsc.org |

Self-Assembly on Solid Surfaces and Interfacial Architectures

The self-assembly of this compound is not limited to bulk solutions but also occurs at solid-liquid interfaces, leading to the formation of well-defined interfacial architectures.

Formation of Hemi-Cylindrical Micelles on Hydrophobic Substrates (e.g., HOPG)

On hydrophobic surfaces like highly ordered pyrolytic graphite (B72142) (HOPG), this compound molecules self-assemble into ordered structures to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. nih.gov

At concentrations below the critical micelle concentration, CTAB molecules initially adsorb flat on the HOPG surface, maximizing the interaction between their hydrophobic alkyl chains and the nonpolar substrate. nih.gov As the surface coverage increases, subsequent adsorption leads to the formation of hemi-cylindrical micelles. nih.gov In this arrangement, the hydrophobic tails are adsorbed onto the HOPG surface, while the hydrophilic headgroups are exposed to the aqueous solution, effectively creating a hydrophilic layer on the hydrophobic substrate. nih.gov These hemi-cylindrical micelles often align in specific directions on the HOPG surface, with angles of 60° or 120° between them, reflecting the underlying symmetry of the graphite lattice. nih.gov

This self-assembly process is a key factor in applications such as the controlled deposition of nanoparticles, where the CTAB layer can act as a template. nih.gov

Bilayer Formation and Adsorption Dynamics at Interfaces

The amphiphilic nature of this compound (CTAB), possessing a hydrophilic quaternary ammonium (B1175870) head group and a long hydrophobic hexadecyl tail, drives its self-assembly into complex supramolecular structures at various interfaces. A predominant and extensively studied phenomenon is the formation of bilayers, which play a crucial role in surface modification, nanoparticle stabilization, and lubrication. The dynamics of CTAB adsorption and the subsequent organization into these bilayer structures are governed by a delicate interplay of electrostatic interactions, hydrophobic effects, and van der Waals forces, which are influenced by factors such as substrate type, surfactant concentration, temperature, and the presence of electrolytes.

At interfaces, CTAB molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment. This leads to the formation of adsorbed layers, which can range from monolayers to more complex bilayer structures. For instance, at the air-water interface, CTAB molecules form a monolayer with their hydrophobic tails oriented towards the air and their hydrophilic head groups immersed in the water, thereby reducing the surface tension of the water. tau.ac.ilmdpi.com

On solid substrates, the adsorption behavior of CTAB is highly dependent on the surface charge and chemistry of the substrate. On negatively charged surfaces like mica and silica (B1680970), the positively charged head group of CTAB adsorbs onto the surface, leading to charge neutralization. rsc.orgnih.gov As the concentration of CTAB increases, further adsorption is driven by hydrophobic interactions between the alkyl chains of the adsorbed and solution-phase CTAB molecules, resulting in the formation of a bilayer. rsc.orgresearchgate.net In this arrangement, the first layer of CTAB molecules is electrostatically bound to the surface with their hydrophobic tails pointing towards the bulk solution. The second layer then assembles with its hydrophobic tails interdigitating with those of the first layer, and its hydrophilic head groups exposed to the aqueous phase. This bilayer structure imparts a net positive charge to the surface. researchgate.net

The formation of a complete bilayer is a dynamic process. For example, on a mica surface, CTAB may initially adsorb as flattened cylindrical aggregates which then evolve over a period of several hours to form a uniform flat bilayer. rsc.orgcore.ac.uk The kinetics of this process are influenced by the CTAB concentration relative to its critical micelle concentration (CMC). Below the CMC, adsorption occurs from monomeric CTAB in solution, which can be a slow process, sometimes taking hours to reach equilibrium, especially at concentrations near the critical surface aggregation concentration (CSAC). bsb-muenchen.deresearchgate.net Above the CMC, micelles can adsorb directly to the surface, leading to a more rapid formation of the adsorbed layer, often within minutes. bsb-muenchen.deresearchgate.net

The structure and properties of the resulting CTAB bilayers have been characterized by various techniques. Surface force apparatus (SFA) measurements have determined the thickness of a CTAB bilayer on mica to be in the range of 31–36 Å. rsc.org Neutron and X-ray reflectivity studies have provided further details on the bilayer structure, including the extent of tail interdigitation and the presence of water within the adsorbed layer. rsc.orgcore.ac.uk The stability and organization of these bilayers are crucial for their applications, such as in the synthesis of gold nanorods where the CTAB bilayer acts as a stabilizing agent.

The adsorption of CTAB is not limited to solid-liquid and air-water interfaces. At liquid-liquid interfaces, such as water-oil systems, CTAB can induce the self-assembly of nanoparticles by screening their surface charge, facilitating the formation of ordered arrays.

The following tables provide a summary of key parameters related to the self-assembly and adsorption of this compound at various interfaces.

Table 1: Critical Micelle Concentration (CMC) of this compound (CTAB) Under Various Conditions

| Medium | Method | Temperature | CMC |

| Aqueous Solution | Not Specified | Not Specified | ~9 x 10⁻⁴ mol/L |

| Aqueous Solution | Surface Tension | Not Specified | 2.62 x 10⁻³ mol/dm³ |

| Aqueous Solution with MnSO₄·6H₂O | Conductivity | Room Temperature | Decreases with increasing salt concentration |

| Ethanol-Water Mixtures | Conductivity | Room Temperature | Increases with increasing ethanol content |

| Aqueous Solution | Tensiometry | 298 K | Minimum value observed around this temperature |

This table presents a selection of reported CMC values for CTAB to illustrate the influence of the surrounding medium and measurement conditions.

Table 2: Structural and Thermodynamic Parameters of CTAB at Interfaces

| Interface | Parameter | Value | Technique |

| Mica-Water | Bilayer Thickness | 31–36 Å | Surface Force Apparatus (SFA) |

| Mica-Water | Two Bilayer Thickness | 6.6 ± 0.4 nm | Not Specified |

| Air-Water | Minimum Area per Molecule (A_min) | Varies with temperature | Tensiometry |

| Air-Water | Maximum Surface Excess (Γ_max) | Varies with temperature | Tensiometry |

| Silica-Water | Adsorption Time | Minutes to hours | Optical Reflectometry |

This table summarizes key structural and dynamic parameters of CTAB adsorbed at different interfaces, highlighting the variability based on the system and measurement technique.

Interfacial and Surface Active Properties of Cetylammonium Bromide Systems

Surface Tension Reduction and Interfacial Adsorption Behavior

Cetylammonium bromide is highly effective at reducing the surface tension of water. In an aqueous solution, the hydrophobic tails of the cetylammonium ions are expelled from the bulk water phase, leading them to accumulate at the air-water interface with the hydrophilic headgroups remaining in the water. This arrangement disrupts the cohesive energy of the water molecules at the surface, resulting in a decrease in surface tension.

As the concentration of this compound increases, the interface becomes progressively more populated with surfactant molecules. This leads to a steep reduction in surface tension until a point of saturation is reached. At this concentration, known as the critical micelle concentration (CMC), the interface is fully packed with a monolayer of surfactant ions, and any further addition of the surfactant results in the formation of micelles in the bulk solution. Beyond the CMC, the surface tension remains relatively constant. The effectiveness of a surfactant is often judged by the concentration required to achieve a significant reduction in surface tension and the maximum reduction it can achieve.

The adsorption of this compound is not limited to the air-water interface. It also readily adsorbs onto solid surfaces, a process influenced by the surface charge of the solid and the concentration of the surfactant. On negatively charged surfaces, the positively charged headgroups of the cetylammonium ions are attracted, leading to the formation of a monolayer. At higher concentrations, a bilayer can form through hydrophobic interactions between the alkyl chains of the adsorbed and free surfactant molecules. scielo.brnih.gov This adsorption behavior is critical in applications such as surface modification and as a corrosion inhibitor. scielo.br

Below is a table illustrating the typical relationship between the concentration of a similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), and the surface tension of the aqueous solution. This data demonstrates the characteristic sharp decrease in surface tension with increasing surfactant concentration up to the CMC.

Table 1: Surface Tension of Aqueous Solutions of Cetyltrimethylammonium Bromide (CTAB) at 25 °C

| Concentration (mol/L) | Surface Tension (mN/m) |

|---|---|

| 0 | 72.0 |

| 0.0001 | 60.5 |

| 0.0004 | 48.2 |

| 0.001 | 39.0 |

| 0.002 | 36.5 |

| 0.005 | 36.2 |

| 0.01 | 36.1 |

| 0.02 | 36.1 |

| 0.05 | 36.1 |

This table is generated based on data for Cetyltrimethylammonium Bromide (CTAB) to illustrate the principle of surface tension reduction. jpn.org

Adsorption Isotherms and Surface Excess Determinations

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at constant temperature can be described by adsorption isotherms. For this compound and its derivatives, the Langmuir adsorption isotherm is often applicable, particularly in describing the formation of a monolayer at an interface. scielo.brscielo.br The Langmuir model assumes that adsorption occurs at specific, localized sites on the surface and that once a site is occupied, no further adsorption can occur at that site.

The degree of surface coverage (θ) is related to the bulk concentration of the surfactant (C) and the equilibrium constant of the adsorption process (K) by the Langmuir equation:

θ = (K * C) / (1 + K * C)

From the surface tension data, the surface excess concentration (Γ) can be calculated using the Gibbs adsorption isotherm. The surface excess is the amount of surfactant adsorbed at the interface per unit area in excess of the bulk concentration. For an ionic surfactant like this compound, the Gibbs equation is given by:

Γ = - (1 / (n * R * T)) * (dγ / dlnC)

where:

Γ is the surface excess concentration

n is a factor that depends on the number of species that adsorb at the interface (for a 1:1 ionic surfactant with excess salt, n is often taken as 2)

R is the universal gas constant

T is the absolute temperature

γ is the surface tension

C is the surfactant concentration

The maximum surface excess (Γmax) is reached at the CMC, where the interface is saturated with surfactant molecules. From Γmax, the minimum area occupied by each surfactant molecule at the interface (Amin) can be calculated:

Amin = 1 / (Γmax * NA)

where NA is the Avogadro constant.

Research on gemini (B1671429) surfactants derived from this compound has shown that their adsorption on a steel surface follows the Langmuir adsorption isotherm. scielo.brscielo.br The equilibrium constant (K) for this process indicates the strength of the interaction between the surfactant and the surface.

Table 2: Adsorption Parameters for a this compound Gemini Surfactant on a Mild Steel Surface

| Parameter | Value |

|---|---|

| Adsorption Isotherm Model | Langmuir |

| Correlation Coefficient (R²) | > 0.99 |

| Adsorption | Chemical Adsorption |

This table is based on findings for alkanediyl-α, ω-bis (dimethyl this compound) gemini surfactants. scielo.brscielo.br

Influence of Environmental Conditions on Interfacial Activity

The interfacial activity of this compound is sensitive to environmental factors such as pH, ionic strength, and temperature.

pH: The pH of the aqueous solution can influence the surface charge of interfaces and the stability of the surfactant itself. While the cationic nature of the cetylammonium ion is stable over a wide pH range, the properties of the interface it adsorbs to can be pH-dependent. For instance, the adsorption of this compound onto a surface with acidic or basic functional groups will be affected by the pH-dependent ionization of these groups. Studies on the interaction of cetyltrimethylammonium bromide with phenol (B47542) have shown that pH significantly impacts the interfacial properties. researchgate.net The ionization of phenol to the phenolate (B1203915) ion at higher pH affects its interaction with the cationic surfactant and the resulting surface tension. researchgate.net

Ionic Strength: The addition of an inorganic electrolyte, such as sodium bromide (NaBr), to a this compound solution significantly affects its interfacial properties. The presence of excess counter-ions (Br⁻) from the salt shields the electrostatic repulsion between the positively charged headgroups of the adsorbed cetylammonium ions at the interface. This allows for a more compact packing of the surfactant molecules, leading to a lower minimum area per molecule (Amin) and a greater reduction in surface tension for a given surfactant concentration. jpn.org Consequently, the critical micelle concentration (CMC) of this compound decreases with increasing ionic strength. This effect is demonstrated by the shift of the surface tension versus concentration curves to lower concentrations as the salt concentration increases. jpn.org

Temperature: Temperature influences several aspects of the interfacial activity of this compound. An increase in temperature generally leads to an increase in the kinetic energy of the surfactant molecules, which can affect both the rate of adsorption to the interface and the tendency to form micelles. For the adsorption of some this compound derivatives on metal surfaces, an increase in temperature has been shown to increase the inhibition efficiency, suggesting a chemical adsorption mechanism. scielo.br The CMC of this compound also exhibits a temperature dependence, which can in turn affect the surface tension at which micellization begins.

Dynamic Surface Rheology of this compound Films

The film formed by the adsorption of this compound at an interface possesses rheological properties that describe its response to deformation. Dynamic surface rheology characterizes the viscoelastic properties of this interfacial film when subjected to periodic expansion and compression. The key parameter measured is the surface dilational modulus (E), which is a complex quantity composed of an elastic (storage) modulus (E') and a viscous (loss) modulus (E''):

E = E' + iE''

The elastic modulus represents the ability of the film to store energy upon deformation and is related to the change in surface tension with area. The viscous modulus represents the energy dissipated as heat and is related to processes such as the exchange of surfactant molecules between the interface and the bulk, or rearrangements within the film.

The dynamic surface rheology of this compound films is influenced by factors such as the surfactant concentration, the frequency of the oscillation, and the presence of other components in the system. At concentrations below the CMC, the exchange of monomers between the bulk and the interface is a key relaxation process. As the interface is expanded, the surface concentration of the surfactant decreases, leading to an increase in surface tension. The subsequent adsorption of monomers from the bulk to restore equilibrium is a time-dependent process that contributes to the viscoelastic response.

Interactions of Cetylammonium Bromide with Macromolecular and Colloidal Systems

Polymer-Cetylammonium Bromide Interactions

The interaction between cetylammonium bromide and polymers is a subject of extensive research due to its relevance in controlling the rheological properties of various formulations. asianpubs.orgmdpi.com These interactions can be broadly categorized into the formation of polyelectrolyte-surfactant complexes, the influence on the rheological properties of polymer solutions, and the specific adsorption and binding mechanisms with different types of polymers.

Ionic surfactants, such as this compound, readily interact with oppositely charged polyelectrolytes through strong electrostatic and hydrophobic forces. mdpi.com This interaction leads to the formation of polyelectrolyte-surfactant complexes (PESCs), which have garnered significant attention for their unique self-assembly and nanostructured characteristics. semanticscholar.orgresearchgate.net The formation of these complexes is a modular process, offering a wide array of design possibilities and functional properties based on the chosen polyelectrolyte and surfactant. buffalo.edu

The driving force behind the formation of PESCs is the cooperative binding of surfactant molecules to the polymer chain. This process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often significantly lower than the critical micelle concentration (CMC) of the pure surfactant. mdpi.com For instance, in the presence of polyelectrolytes, the formation of micellar aggregates capable of solubilizing hydrophobic substances requires a much lower surfactant concentration. mdpi.com The interaction between this compound and anionic polyelectrolytes like sodium polystyrene sulfonate (PSS) demonstrates this strong binding behavior. mdpi.comnih.gov

The structure of the resulting complexes can vary from simple soluble aggregates to more complex precipitates, depending on factors such as the charge density of the polyelectrolyte, the concentration of both components, and the ionic strength of the medium. mdpi.comresearchgate.net For example, the interaction of this compound with the anionic polyelectrolyte carboxymethyl cellulose (B213188) results in the formation of coil-like structures. nih.gov

The formation of PESCs has a profound impact on the rheological properties of polymer solutions. ijcce.ac.irrsc.org When this compound binds to a polymer, it can lead to the formation of network-like structures and entanglements due to the cross-linking of polymer chains by surfactant micelles. ijcce.ac.ir This increased entanglement restricts the mobility of the polymer chains, resulting in a significant increase in the viscosity of the solution. ijcce.ac.ir

The interaction between this compound and nonionic polymers like polyethylene (B3416737) glycol (PEG) and polyacrylamide has been studied to understand these rheological changes. asianpubs.orgijcce.ac.ir In the case of PEG, a sudden increase in viscosity is observed at low this compound concentrations, indicating weak interactions that become more pronounced at higher temperatures. ijcce.ac.ir Similarly, with polyacrylamide, the intrinsic viscosity of the solution is affected by the concentration of this compound. asianpubs.org

For oppositely charged systems, such as cationic this compound and an anionic polymer, the increase in viscosity can be even more dramatic, sometimes leading to gel formation. ijcce.ac.ir The rheological behavior of these systems can be fine-tuned by external stimuli like pH, temperature, and ionic strength, allowing for the creation of "smart" materials with tailored viscoelastic properties. mdpi.comrsc.org

| Polymer | Type of Interaction | Observed Rheological Change | Key Findings |

|---|---|---|---|

| Polyethylene Glycol (PEG) | Nonionic | Sudden increase in viscosity at low CTAB concentrations. | Interactions are more pronounced at higher temperatures. ijcce.ac.ir |

| Polyacrylamide | Nonionic | Changes in intrinsic viscosity. | Interaction leads to the formation of micelles along the polymer chain. asianpubs.org |

| Anionic Polymers | Oppositely Charged | Significant viscosity increase, potential for gel formation. | Strong electrostatic interactions lead to cross-linking of polymer chains. ijcce.ac.ir |

| Hydroxypropylmethyl cellulose (HPMC) | Nonionic | Formation of polymer-surfactant micelles. | Strength of interaction depends on the surfactant nature. researcher.life |

The adsorption and binding of this compound to polymers are governed by a combination of electrostatic and hydrophobic interactions. mdpi.com The specific mechanism depends on the nature of the polymer.

Anionic Polyelectrolytes: With oppositely charged polymers like sodium polystyrene sulfonate (NaPSS) and hyaluronic acid, the primary driving force is strong electrostatic attraction between the cationic headgroup of this compound and the anionic groups on the polymer chain. mdpi.comnih.govnih.gov This initial electrostatic binding is followed by the cooperative aggregation of surfactant molecules into micelle-like clusters along the polymer backbone, driven by hydrophobic interactions between the cetyl tails of the surfactant. mdpi.com

Nonionic Polymers: In the case of nonionic polymers such as polyethylene glycol (PEG) and hydroxypropylmethyl cellulose (HPMC), the interaction is weaker and primarily driven by hydrophobic interactions. ijcce.ac.irresearcher.life The polymer can induce the micellization of the surfactant on its chain at concentrations below the surfactant's CMC. asianpubs.org

Cationic Polymers: Interactions between this compound and polymers of the same charge are generally weak due to electrostatic repulsion. However, at high surfactant concentrations, hydrophobic interactions can still lead to some degree of association.

The binding process can be characterized by a critical aggregation concentration (CAC), which is the surfactant concentration at which significant binding to the polymer begins. mdpi.com As the surfactant concentration increases, the polymer becomes saturated with surfactant molecules, a point known as the polymer saturation point (PSP). asianpubs.org

| Polymer Type | Primary Driving Force | Binding Mechanism | Example Polymer |

|---|---|---|---|

| Anionic | Electrostatic Attraction | Cooperative binding leading to micelle-like clusters on the polymer chain. mdpi.com | Sodium Polystyrene Sulfonate (NaPSS) nih.gov, Hyaluronic Acid nih.gov |

| Nonionic | Hydrophobic Interactions | Polymer-induced micellization of the surfactant on its chain. asianpubs.org | Polyethylene Glycol (PEG) ijcce.ac.ir, Polyacrylamide asianpubs.org |

Influence on Rheological Properties of Polymer Solutions

This compound Interactions with Biomolecules (In Vitro and Mechanistic Studies)

The interaction of this compound with essential biomolecules like DNA and proteins is a critical area of study, with implications ranging from molecular biology techniques to understanding the mechanisms of cytotoxicity. researchgate.netnih.govresearchgate.net

The interaction between the cationic surfactant this compound and the anionic polyelectrolyte DNA is a classic example of strong electrostatic coupling leading to significant conformational changes in the DNA molecule. researchgate.net At low molar ratios of this compound to DNA, the surfactant molecules bind to the phosphate (B84403) backbone of the DNA, neutralizing its negative charge. researchgate.netnih.gov This charge neutralization reduces the electrostatic repulsion between different segments of the DNA chain, causing the extended coil-like structure of DNA to collapse into a compact, globular state. researchgate.netnih.gov This process is known as DNA compaction or condensation. researchgate.net

Interestingly, at higher molar ratios, a phenomenon known as decondensation can occur, where the compacted DNA transitions back to a more extended conformation. researchgate.netnih.gov This decondensation is driven by the formation of a bilayer of surfactant on the DNA, which reintroduces a net charge to the complex. researchgate.net The phase behavior of DNA and oppositely charged surfactants is highly associative, often leading to the formation of a precipitate even at very low concentrations of both components. researchgate.net

Agarose gel electrophoresis studies have shown that the interaction with this compound reduces the electrophoretic velocity of DNA, confirming the compaction of the molecule. nih.gov These studies also indicate that the formed complexes typically contain a single condensed DNA molecule. nih.gov

The interaction of this compound with proteins is complex and depends on factors such as the protein's net charge (which is pH-dependent), its structural stability, and the surfactant concentration. researchgate.netacs.org

At pH values where a protein has a net negative charge, the positively charged this compound can interact electrostatically, leading to changes in the protein's conformation and potentially inducing aggregation. researchgate.net For example, with insulin (B600854) at pH 7.4 (where it has a net negative charge), low concentrations of this compound cause aggregation. researchgate.net However, at higher concentrations, this aggregation is not observed. researchgate.net This suggests a bimodal effect where the initial binding induces aggregation, but further surfactant binding may solubilize the protein-surfactant complexes. At pH 2.0, where insulin has a net positive charge, no aggregation is observed due to electrostatic repulsion. researchgate.net

Studies with other proteins, such as hen egg white lysozyme, have also shown that this compound can influence both the secondary and tertiary structure of the protein. acs.org In some cases, cationic surfactants like tetradecyltrimethylammonium bromide (a close analog of this compound) have been shown to inhibit protein fibrillation, suggesting that the interaction can modulate aggregation pathways in different ways. nih.gov The interaction can lead to a transformation from β-sheet structures, often associated with aggregation, to α-helical structures. nih.gov

| Biomolecule | Interaction Type | Observed Effects | Underlying Mechanism |

|---|---|---|---|

| DNA | Electrostatic and Hydrophobic | Compaction at low CTAB ratios, decondensation at high ratios, precipitation. researchgate.netnih.gov | Charge neutralization of phosphate backbone, followed by cooperative binding and potential bilayer formation. researchgate.net |

| Proteins (e.g., Insulin, Lysozyme) | Electrostatic and Hydrophobic | Aggregation modulation (induction or inhibition), conformational changes (e.g., β-sheet to α-helix transition). researchgate.netacs.orgnih.gov | Dependent on protein charge (pH), surfactant concentration, and specific protein structure. researchgate.net |

Enzyme Activity Modulation in this compound Reverse Micelles

This compound (CTAB) reverse micelles, which are nanometer-sized water droplets dispersed in an organic solvent and stabilized by the surfactant, serve as unique microenvironments or "nanoreactors" for enzymatic reactions. hnu.edu.cnpreprints.org The encapsulation of enzymes within these structures can significantly modulate their activity and stability compared to conventional aqueous solutions. The catalytic efficiency of enzymes in CTAB reverse micelles is influenced by several factors, including the water-to-surfactant molar ratio (W₀), which determines the size of the aqueous core, the pH of the entrapped aqueous phase, and the concentration of the surfactant itself. hnu.edu.cnpreprints.orgnih.gov

Research has shown varied effects of CTAB reverse micelles on different enzymes. For instance, Glutathione reductase from baker's yeast was found to follow Michaelis-Menten kinetics within CTAB/chloroform-isooctane reverse micelles. nih.gov Its activity and kinetic parameters, such as the catalytic constant (kcat), were observed to vary with the water pool size (W₀), while the Michaelis constant (Km) remained close to the value in an aqueous solution. nih.gov The enzyme also exhibited remarkable storage stability in this system, retaining about 80% of its activity after one month. nih.gov

In the case of lipases, which are surface-active enzymes, CTAB reverse micelles can provide a suitable environment for their function. nih.gov However, the activity can be further and significantly enhanced by creating mixed reverse micellar systems. The addition of imidazolium-based surfactants to CTAB reverse micelles has been shown to increase lipase (B570770) activity by up to 200% compared to CTAB alone. nih.gov This enhancement is attributed to the activating effect of the imidazolium (B1220033) cation, which may improve the nucleophilicity of the interfacial water near the enzyme. nih.gov

Furthermore, the incorporation of nanoparticles into CTAB reverse micelles can create advanced nanocomposites that further boost enzyme efficiency. The inclusion of graphene oxide in CTAB reverse micelles led to a 3.8-fold improvement in lipase activity. researchgate.net Similarly, doping CTAB reverse micelles with gold nanoparticles (GNPs) enhanced lipase activity by 2.5-fold. science.gov This activation is thought to be due to the formation of larger reverse micelles where the nanoparticle acts as a core for the surfactant to aggregate around, creating a more favorable "GNP pool" for the enzyme. science.gov For peroxidases like horseradish peroxidase (HRP) and soybean peroxidase (SBP), adsorbing them onto single-walled carbon nanotubes within a CTAB reverse micelle system resulted in a 7- to 9-fold enhancement in activity compared to the enzyme in a standard buffer. hnu.edu.cn

The table below summarizes the observed effects of CTAB-based reverse micellar systems on the activity of various enzymes.

| Enzyme | Micellar System | Observed Effect on Activity | Reference |

|---|---|---|---|

| Glutathione Reductase | CTAB/H₂O/CHCl₃-isooctane | Activity is dependent on water pool size (W₀); enzyme shows high stability. | nih.gov |

| Chromobacterium viscosum Lipase | CTAB/Imidazolium-based surfactant (mixed micelles) | ~200% higher activity compared to CTAB alone. | nih.gov |

| CTAB/Graphene Oxide (GO) | 3.8-fold increase in activity compared to CTAB alone; highest observed activity (k₂=1653±11 cm³g⁻¹s⁻¹). | researchgate.net | |

| Horseradish Peroxidase (HRP) | CTAB/Imidazolium-based surfactant (mixed micelles) | ~100% improvement in activity. | nih.gov |

| Horseradish Peroxidase (HRP) and Soybean Peroxidase (SBP) | CTAB/Single-Walled Carbon Nanotubes (SWNTs) | 7- to 9-fold enhancement in activity. | hnu.edu.cn |

Mechanistic Studies of Membrane Interaction and Permeabilization

This compound, as a cationic surfactant, interacts significantly with biological and model lipid membranes, primarily through electrostatic forces and hydrophobic interactions. The positively charged trimethylammonium headgroup of CTAB is attracted to the negatively charged components of cell membranes, such as phosphatidylserine, or the condensed lipid domains. nih.govnih.gov

Studies using model membranes have revealed different mechanisms of interaction depending on the specific lipid composition and the structure of the surfactant. For instance, while some surfactants may penetrate deep into the lipid bilayer, CTAB-modified nanoparticles have been observed to interact with phospholipid liquid-condensed domains primarily through electrostatic interactions without deep penetration. nih.govnih.gov This anchoring to specific domains of the membrane is a key feature of its interaction. nih.gov The mechanism can involve an exchange of CTAB with phospholipids (B1166683) in the membrane, leading to a rearrangement that can create cavities or pores. wikipedia.org At low concentrations, this effect may be minimal, but as the CTAB concentration increases, more phospholipids are displaced, increasing membrane permeability. wikipedia.org

This ability to alter membrane structure leads to increased permeability, a phenomenon that has been explored for practical applications. Research has demonstrated that the addition of CTAB can enhance the bidirectional transport of substrates and electron shuttles across cell membranes. nih.gov In studies involving microbial biofilms, an appropriate concentration of CTAB increased membrane permeability, which facilitated the transport of substrates into the cells and promoted the extracellular electron transfer process, without adversely affecting cell viability. nih.gov This permeabilizing effect is confirmed by measurements showing increased extracellular activity of enzymes like alkaline phosphatase following CTAB treatment. nih.gov The interaction is concentration-dependent; at low concentrations, CTAB can cause transient changes in the transmembrane electric potential by redistributing between the solution and the membrane, while higher concentrations can lead to more significant structural changes. mdpi.com The toxicity of CTAB is linked to this membrane-disrupting ability, as it can permeate the cell membrane, enter the cell, and damage organelles like mitochondria. mdpi.com

Interactions with Inorganic Colloids and Nanoparticles

Colloidal Stability and Aggregation Control of Nanoparticles (e.g., Gold, Silver)

This compound is a crucial surfactant in the synthesis and stabilization of various inorganic nanoparticles, particularly those of noble metals like gold (Au) and silver (Ag). Its primary role is to act as a capping or stabilizing agent that adsorbs onto the nanoparticle surface, preventing them from aggregating and precipitating out of solution. nanopartz.comresearchgate.net This stabilization is achieved through a combination of electrostatic repulsion between the positively charged CTAB-coated particles and steric hindrance from the bulky cetyl chains. nanopartz.comresearchgate.net

In the widely used seed-mediated synthesis of gold nanorods, CTAB forms a bilayer structure on the nanorod surface, which is believed to direct the anisotropic growth by preferentially binding to certain crystallographic facets. rhhz.net This bilayer consists of an inner layer where the cationic headgroups are in close proximity to the gold surface and an outer layer with the hydrophobic tails interdigitated. nih.govacs.org The stability of the resulting nanoparticles is dependent on the CTAB concentration; a sufficient concentration, typically above 1 mM, is necessary to maintain the micellar structure that ensures colloidal stability. nanopartz.com

For silver nanoparticles (AgNPs), CTAB also functions as a shape-directing and stabilizing agent. arabjchem.orgarabjchem.org It can influence the morphology of the resulting nanoparticles, promoting the formation of specific shapes like nanodisks or spherical particles, depending on the reaction conditions. arabjchem.orgarabjchem.org By coating the particles, CTAB hinders their aggregation, which is essential for maintaining a large surface area and a high number of active sites for applications such as catalysis. researchgate.net The aggregation of CTAB-capped nanoparticles can be controllably induced by changing the solvent environment, for instance, by adding ethanol (B145695), which causes a partial removal of the protective CTAB layer. researchgate.net

Adsorption onto Metal Surfaces and Metal Oxide Nanoparticles

The adsorption of CTAB onto various surfaces is a key aspect of its function as a stabilizer, corrosion inhibitor, and surface modifier. On gold surfaces, CTAB is known to adsorb strongly, forming a bilayer structure. rhhz.netnih.gov The initial layer is thought to involve the chemisorption of bromide ions onto the gold, followed by the electrostatic attraction of the cationic CTA⁺ headgroups. rhhz.netchinesechemsoc.org Subsequent layers form through hydrophobic interactions between the alkyl chains. The stability of this adsorbed bilayer can depend on the crystallographic face of the gold, with studies suggesting that CTAB tends to adsorb more strongly on Au(100) or Au(110) surfaces than on Au(111). rhhz.net

CTAB also adsorbs onto other metal surfaces, such as copper, where it acts as a corrosion inhibitor. mdpi.com It forms a protective film by binding to the metal surface via its hydrophobic tail, with the hydrophilic head exposed to the solution. This barrier minimizes contact between the metal and the corrosive environment. mdpi.com

The adsorption of CTAB is not limited to metallic surfaces; it also readily adsorbs onto metal oxide nanoparticles, such as iron oxide (Fe₃O₄ or γ-Fe₂O₃) and sapphire (Al₂O₃). nanochemres.orgmdpi.comjwent.netacs.org For iron oxide nanoparticles, which often have a negative surface charge at neutral or alkaline pH, the positively charged CTAB molecules are attracted to the surface via strong electrostatic forces. nanochemres.org This adsorption can lead to the formation of hydrophobic hemimicelles or admicelles on the nanoparticle surface, which can be utilized for the removal of organic pollutants from water. nanochemres.org The efficiency of this process is highly dependent on factors like pH and the concentration of CTAB. nanochemres.orguobaghdad.edu.iq On sapphire surfaces at high pH, CTAB cations adsorb and neutralize the negative surface charge. acs.org

Influence on Zeta Potential and Surface Charge of Colloidal Systems

The adsorption of the cationic surfactant CTAB onto the surface of colloidal particles has a profound impact on their surface charge and, consequently, their zeta potential. Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion, and it is a key indicator of colloidal stability.